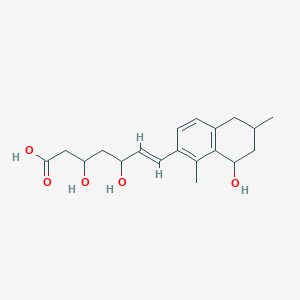
(E)-3,5-dihydroxy-7-(8-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)hept-6-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Colletruncoic acid is a unique meroterpenoid compound isolated from the fungus Colletotrichum truncatum. This compound has garnered interest due to its unprecedented skeleton for a fungal polyketide and its potential bioactive properties .
Métodos De Preparación
Colletruncoic acid is typically isolated from the cultured broth of the fungus Colletotrichum truncatum. The isolation process involves culturing the fungus in a suitable medium, followed by extraction and purification using chromatographic techniques . The absolute structure of colletruncoic acid was established using a combination of spectroscopic methods, including nuclear magnetic resonance (NMR) and single-crystal X-ray diffraction analysis .
Análisis De Reacciones Químicas
Colletruncoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of colletruncoic acid can lead to the formation of corresponding ketones or carboxylic acids .
Aplicaciones Científicas De Investigación
Colletruncoic acid has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying the biosynthesis of fungal polyketides. In biology, it is used to investigate the pathogenic mechanisms of Colletotrichum truncatum, a soybean pathogen . In medicine, colletruncoic acid and its derivatives are being explored for their potential antimicrobial and anticancer properties .
Mecanismo De Acción
The mechanism of action of colletruncoic acid involves its interaction with specific molecular targets and pathways within the fungal cells. It is believed to interfere with the biosynthesis of essential cellular components, leading to the inhibition of fungal growth and proliferation. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that colletruncoic acid may disrupt the synthesis of fungal cell walls and membranes .
Comparación Con Compuestos Similares
Colletruncoic acid is unique among fungal polyketides due to its distinct meroterpenoid skeleton. Similar compounds include colletotric acid, which is also isolated from Colletotrichum species and exhibits antimicrobial properties . Other related compounds include various sesquiterpenes and polyketides produced by different fungal species . The uniqueness of colletruncoic acid lies in its specific structural features and bioactive potential, which distinguish it from other similar compounds.
Propiedades
Número CAS |
104993-01-3 |
|---|---|
Fórmula molecular |
C19H26O5 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(E)-3,5-dihydroxy-7-(8-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)hept-6-enoic acid |
InChI |
InChI=1S/C19H26O5/c1-11-7-14-4-3-13(12(2)19(14)17(22)8-11)5-6-15(20)9-16(21)10-18(23)24/h3-6,11,15-17,20-22H,7-10H2,1-2H3,(H,23,24)/b6-5+ |
Clave InChI |
KYDBWGRCKWMGOO-AATRIKPKSA-N |
SMILES |
CC1CC(C2=C(C1)C=CC(=C2C)C=CC(CC(CC(=O)O)O)O)O |
SMILES isomérico |
CC1CC(C2=C(C1)C=CC(=C2C)/C=C/C(CC(CC(=O)O)O)O)O |
SMILES canónico |
CC1CC(C2=C(C1)C=CC(=C2C)C=CC(CC(CC(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



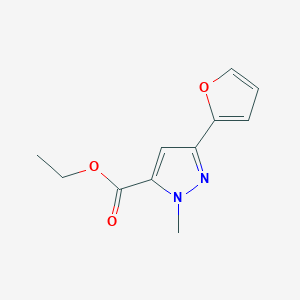
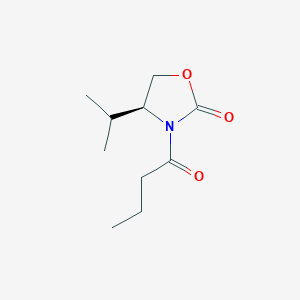
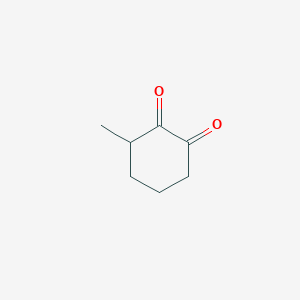
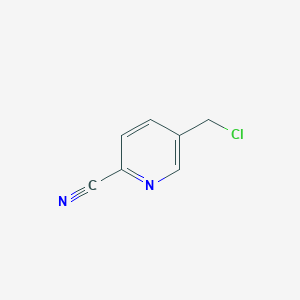
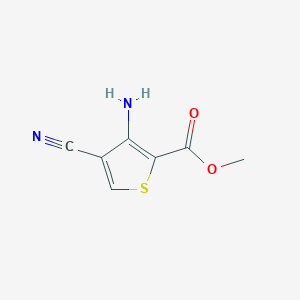
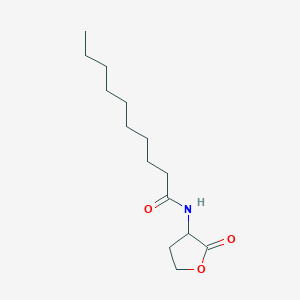
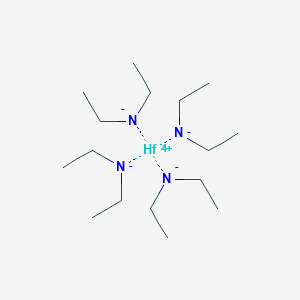
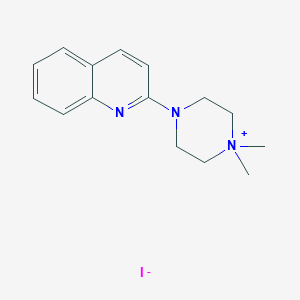
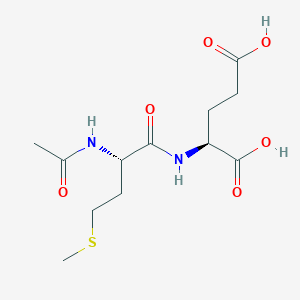
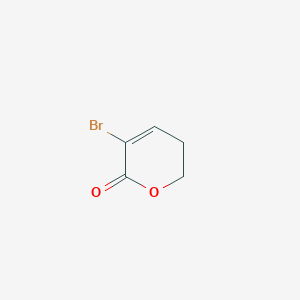
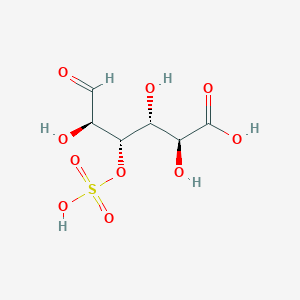

![2-methyl-3a,4,5,9b-tetrahydrobenzo[e]isoindole-1,3-dione](/img/structure/B25837.png)
